N-Isopropyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the pyrazole ring and a carboxamide group at the first position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-1H-pyrazole-1-carboxamide can be synthesized through various methods. One common method involves the reaction of pyrazole-1-carboxylic acid with isopropylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of pyrazole-1-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-Isopropyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-Isopropyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxamidine hydrochloride: A pyrazole derivative with similar structural features but different functional groups.
N-Methyl-1H-pyrazole-1-carboxamide: Another pyrazole derivative with a methyl group instead of an isopropyl group
Uniqueness
N-Isopropyl-1H-pyrazole-1-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-propan-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h3-6H,1-2H3,(H,9,11) |
InChI Key |
QVKDMPTXYAPPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.